molecular formula C23H39N7O9 B14192127 L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine CAS No. 929248-64-6

L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B14192127
CAS No.: 929248-64-6
M. Wt: 557.6 g/mol
InChI Key: HNUVWIHBQBORHD-VWCBXMNJSA-N
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Description

L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of seven amino acids: alanine, serine, proline, and multiple alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can yield a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.

Scientific Research Applications

L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    L-Alanyl-L-alanine: A simpler peptide used in physicochemical studies.

Uniqueness

L-Alanyl-L-seryl-L-alanyl-L-prolyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile tool in research and industry.

Properties

CAS No.

929248-64-6

Molecular Formula

C23H39N7O9

Molecular Weight

557.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H39N7O9/c1-10(24)17(32)29-15(9-31)20(35)27-13(4)22(37)30-8-6-7-16(30)21(36)26-12(3)18(33)25-11(2)19(34)28-14(5)23(38)39/h10-16,31H,6-9,24H2,1-5H3,(H,25,33)(H,26,36)(H,27,35)(H,28,34)(H,29,32)(H,38,39)/t10-,11-,12-,13-,14-,15-,16-/m0/s1

InChI Key

HNUVWIHBQBORHD-VWCBXMNJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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